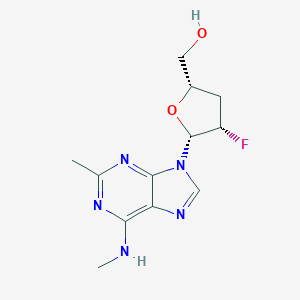
2'-F-2,N6-dimethyl-ddA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-F-2,N6-dimethyl-ddA is a synthetic nucleoside analog This compound is structurally related to adenine and is characterized by the presence of a fluorine atom at the 2’ position and the absence of hydroxyl groups at the 2’ and 3’ positions of the sugar moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2'-F-2,N6-dimethyl-ddA typically involves the following steps:
Glycosylation Reaction: The starting material, 2,N6-dimethyladenine, undergoes a glycosylation reaction with a protected sugar derivative that has a fluorine atom at the 2’ position.
Deprotection: The protected sugar moiety is then deprotected under acidic or basic conditions to yield the desired nucleoside analog.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions followed by efficient purification processes to ensure high yield and purity. The use of automated synthesis and purification systems can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2'-F-2,N6-dimethyl-ddA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the nucleoside analog.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of analogs.
Aplicaciones Científicas De Investigación
2'-F-2,N6-dimethyl-ddA has several scientific research applications:
Antiviral Research: The compound has shown potential as an antiviral agent, particularly against viruses that rely on nucleoside analogs for replication inhibition.
Anticancer Research: Its structural similarity to natural nucleosides allows it to be incorporated into DNA, leading to the disruption of DNA synthesis in cancer cells.
Biochemical Studies: The compound is used in studies to understand the mechanisms of nucleoside analogs and their interactions with enzymes involved in DNA and RNA synthesis.
Mecanismo De Acción
The mechanism of action of 2'-F-2,N6-dimethyl-ddA involves its incorporation into DNA or RNA, leading to chain termination or the introduction of mutations. The fluorine atom at the 2’ position enhances its stability and resistance to enzymatic degradation. The compound targets viral polymerases and cellular DNA polymerases, disrupting the replication process and inhibiting the proliferation of viruses or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine
- 9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl-9H-purine-6-amine
- 9-(2-Fluoro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-8-methyl-9H-purine-6-amine
Uniqueness
2'-F-2,N6-dimethyl-ddA is unique due to its specific structural modifications, including the presence of a fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions. These modifications confer enhanced stability and resistance to enzymatic degradation, making it a valuable compound for antiviral and anticancer research.
Propiedades
Número CAS |
132722-92-0 |
|---|---|
Fórmula molecular |
C12H16FN5O2 |
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
[(2S,4S,5R)-4-fluoro-5-[2-methyl-6-(methylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H16FN5O2/c1-6-16-10(14-2)9-11(17-6)18(5-15-9)12-8(13)3-7(4-19)20-12/h5,7-8,12,19H,3-4H2,1-2H3,(H,14,16,17)/t7-,8-,12+/m0/s1 |
Clave InChI |
JGGATLHBDCQYHB-YVZVNANGSA-N |
SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC |
SMILES isomérico |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C[C@H](O3)CO)F)NC |
SMILES canónico |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC |
| 132722-92-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)

![6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane](/img/structure/B159904.png)

![3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B159907.png)







